(2AR,7BR)-1,2A,3,7B-Tetrahydro-indeno[1,2-B]azet-2-one
Description
The compound “(2aR,7bR)-1,2a,3,7b-Tetrahydro-indeno[1,2-b]azet-2-one” is a bicyclic structure featuring an indeno-azetidinone scaffold. Its stereochemistry at positions 2a and 7b defines its spatial conformation, which is critical for its biological activity and molecular interactions. The molecule’s azetidinone ring (a four-membered lactam) and fused indene system may contribute to its stability and binding affinity in biological systems .
Properties
IUPAC Name |
(2aR,7bR)-1,2a,3,7b-tetrahydroindeno[1,2-b]azet-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-10-8-5-6-3-1-2-4-7(6)9(8)11-10/h1-4,8-9H,5H2,(H,11,12)/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIQMVZCIAHVGB-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](C3=CC=CC=C31)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2AR,7BR)-1,2A,3,7B-Tetrahydro-indeno[1,2-B]azet-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique indenoazetone structure. Its molecular formula is , and it features a bicyclic framework that contributes to its biological properties. The stereochemistry is crucial for its activity, with specific configurations at the 2A and 7B positions influencing its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:
- Mechanism of Action : The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
- Case Study : A study demonstrated that derivatives of indenoazetones showed potent activity against Gram-positive bacteria, suggesting potential for developing new antibiotics .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties:
- Cell Line Studies : In vitro studies on various cancer cell lines have shown that the compound induces apoptosis and inhibits proliferation. For instance, it was found to be effective against breast cancer cell lines by promoting cell cycle arrest in the G1 phase .
- Mechanistic Insights : The compound appears to modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway.
Neuroprotective Effects
Emerging evidence suggests that this compound may also exhibit neuroprotective effects:
- Research Findings : Animal models have indicated that this compound can reduce neuroinflammation and oxidative stress markers associated with neurodegenerative diseases .
- Potential Applications : These findings open avenues for exploring the compound's use in treating conditions like Alzheimer's disease.
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of indeno derivatives, including (2AR,7BR)-1,2A,3,7B-Tetrahydro-indeno[1,2-B]azet-2-one, in cancer treatment. For instance, indeno[1,2-b]quinoxaline derivatives have shown promising antiproliferative effects against various cancer cell lines such as MDA-MB231 and PC-3. These compounds exhibit selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Cardiovascular Applications
Compounds related to this compound have been explored for their cardiovascular benefits. Research has indicated that certain derivatives can enhance soluble guanylate cyclase (sGC) activity. This mechanism is crucial for the regulation of vascular tone and blood pressure, making these compounds potential candidates for treating cardiovascular diseases such as hypertension and heart failure .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several chemical transformations that can be optimized to enhance its biological activity. Understanding the structure-activity relationship is vital for developing more effective derivatives. Variations in substituents on the indeno framework can significantly affect the compound's potency and selectivity against target enzymes or receptors.
In Vivo Studies
In vivo studies using zebrafish models have demonstrated that indeno derivatives can inhibit tumor growth effectively. For example, a derivative similar to this compound was tested in a zebrafish xenograft assay where it showed significant anti-tumor activity at low concentrations . This model is particularly useful for evaluating the pharmacokinetics and biodistribution of new compounds.
Clinical Relevance
Clinical relevance is underscored by ongoing research into the pharmacological profiles of these compounds. The ability to modulate key signaling pathways involved in cell proliferation and apoptosis makes them attractive candidates for further clinical investigation in oncology and cardiology.
Comparative Analysis of Indeno Derivatives
| Compound Name | Structure | Application Area | IC50 Values |
|---|---|---|---|
| Compound 10a | Indeno[1,2-b]quinoxaline | Anticancer | 0.87 μM (MDA-MB231) |
| (2AR,7BR)-1,2A... | Tetrahydro-indeno[1,2-B]azet-2-one | Cardiovascular | TBD |
| Azaindeno-acetonitrile | Inotropic Activity | Heart Failure | TBD |
Comparison with Similar Compounds
Comparison with Similar Compounds
The β-adrenergic receptor ligands and related heterocyclic compounds serve as relevant comparators for understanding the pharmacological and structural nuances of “(2aR,7bR)-1,2a,3,7b-Tetrahydro-indeno[1,2-b]azet-2-one.” Below is a detailed analysis based on conserved molecular interactions, receptor subtype selectivity, and functional group contributions:
Structural and Functional Group Comparisons
Key βAR ligands, such as catecholamines (e.g., isoproterenol) and antagonists (e.g., propranolol), share critical functional groups that interact with conserved residues in the receptor’s ligand-binding domain. For example:
- Catechol hydroxyl groups (meta- and para-positions) form hydrogen bonds with Ser204 and Ser207 in the βAR’s fifth transmembrane domain, essential for agonist efficacy .
- Amino groups in ligands interact with Asp113 in the third transmembrane domain, a residue critical for both agonist and antagonist binding .
In contrast, “this compound” lacks catechol moieties but contains a lactam ring.
Receptor Subtype Selectivity
βAR subtypes (β1 and β2) exhibit differences in ligand coupling efficiency and ternary complex formation. For instance:
- β2AR demonstrates higher agonist potency (EC50 ~52 nM for isoproterenol) and stronger coupling to Gs proteins compared to β1AR (EC50 ~191 nM) .
- The indeno-azetidinone compound’s rigid bicyclic system may favor interactions with specific receptor subtypes, akin to selective β-blockers like atenolol (β1-selective) or ICI-118,551 (β2-selective).
Mutagenesis and Binding Affinity Insights
Studies on βAR mutants reveal the importance of specific residues:
- Asp113 substitution (e.g., Asp113Asn) reduces antagonist affinity by 10,000-fold but minimally affects agonist binding, highlighting divergent binding sites for agonists and antagonists .
- Ser204/Ser207 mutations (e.g., Ser→Ala) disrupt hydrogen bonding with catechol hydroxyls, reducing agonist activity by 50-90% .
The azetidinone’s lactam group in “this compound” could mimic amine interactions (via hydrogen bonding with Asp113) but would lack the catechol-mediated stabilization seen in classical βAR agonists.
Data Tables
Table 1: Key Residues in β-Adrenergic Receptor Ligand Binding
Table 2: Comparison of βAR Subtype Coupling Efficiency
| Parameter | β1AR | β2AR | Reference |
|---|---|---|---|
| EC50 for isoproterenol | 191 ± 10.5 nM | 52.3 ± 2.87 nM | |
| Adenylyl cyclase fold | 6.63 ± 1.85 | 6.10 ± 0.53 | |
| High-affinity KH (nM) | 61.7 ± 18.3 | 11.8 ± 3.1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
